molecular formula C9H8BrCl2NO2 B2568974 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester CAS No. 1201676-02-9

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester

Cat. No. B2568974
CAS RN: 1201676-02-9
M. Wt: 312.97
InChI Key: BDUOJIQTMXHTOI-UHFFFAOYSA-N
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Description

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester is a chemical compound with the molecular formula C9H8BrCl2NO2. It contains a total of 23 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester includes 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester . It has a total of 23 bonds, including 15 non-H bonds and 7 multiple bonds .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound could be used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where boronic esters are converted into other functional groups. This process is not well developed, but recent research has shown that it can be achieved using a radical approach .

Anti-Markovnikov Hydromethylation

The compound could be used in formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation that involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond .

Biological Material or Organic Compound

The compound could be used as a biological material or organic compound for life science related research . This could involve its use in the synthesis of other complex molecules or as a reagent in biological assays .

Synthesis of Pyrrolidine and Sulfone

The compound could be used in the synthesis of Boc-protected pyrrolidine and sulfone . These are important building blocks in organic synthesis and are used in the production of a wide range of chemicals .

Large Scale Experiments

The compound could be used in large scale experiments . A gram scale experiment has shown the robustness of the procedure, indicating that the compound could be used in industrial scale reactions .

properties

IUPAC Name

ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)5-3-7(11)13-8(12)6(5)4-10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUOJIQTMXHTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester

CAS RN

1201676-02-9
Record name ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate
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